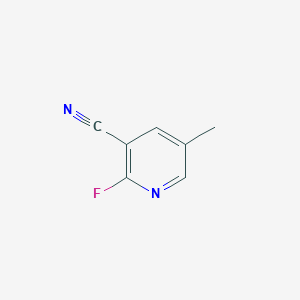

2-Fluoro-5-methylnicotinonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVKHKCASSZSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704550 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-76-6 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation: Significance of Fluorinated Pyridine and Nicotinonitrile Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. evitachem.com Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The incorporation of a nitrile group to form a nicotinonitrile (3-cyanopyridine) further enhances its utility, serving as a key structural element in several marketed drugs. sigmaaldrich.combldpharm.comgoogle.comsigmaaldrich.com The nitrile group can participate in various chemical transformations, acting as a precursor to other functional groups or engaging in crucial binding interactions.

The strategic placement of a fluorine atom onto the pyridine ring can dramatically alter a molecule's physicochemical properties. jwpharmlab.comgoogle.com Due to its high electronegativity and small size, fluorine can modulate a compound's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to protein targets. jwpharmlab.comgoogle.com This has made the introduction of fluorine a widely used strategy in drug discovery to optimize lead compounds. nih.gov

Table 1: Impact of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Incorporation |

| Metabolic Stability | Often enhanced by blocking sites of oxidative metabolism. |

| Binding Affinity | Can be increased through favorable interactions with protein residues. |

| Lipophilicity | Can be increased, potentially improving membrane permeability. |

| pKa | Can be lowered, affecting the ionization state of the molecule. |

The Science of Synthesis: Incorporating Fluorine into Heterocyclic Systems

The introduction of fluorine into heterocyclic systems like pyridine (B92270) is a specialized area of organic synthesis. Historically, harsh and often non-selective methods were employed. However, modern synthetic chemistry has seen the development of more controlled and efficient fluorination techniques.

Direct fluorination using elemental fluorine (F₂) is possible but requires careful handling due to its high reactivity. A more common and milder approach involves nucleophilic aromatic substitution (SNAr) reactions on activated precursors. For instance, a chloro- or nitro-substituted pyridine can be displaced by a fluoride (B91410) source. Other methods include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

The choice of fluorination method depends on the specific substrate, the desired regioselectivity, and the compatibility with other functional groups present in the molecule. The development of new fluorinating reagents and catalytic systems continues to be an active area of research, aiming to provide even more versatile and user-friendly methods for creating fluorinated heterocycles.

Uncharted Territory: Research Trajectories for 2 Fluoro 5 Methylnicotinonitrile Derivatives

Strategic Approaches to Regioselective Fluorination in Pyridine (B92270) Chemistry

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring and the influence of the nitrogen atom dictate the reactivity and regioselectivity of fluorination reactions.

A well-established and site-specific method for synthesizing 2-fluoropyridines is through the nucleophilic aromatic substitution (SNAr) of 2-halopyridines. nih.govacs.org This approach typically involves starting with a more readily available 2-chloro or 2-bromopyridine (B144113) precursor and displacing the halogen with a fluoride ion. nih.gov While chloropyridines are often more commercially available, the corresponding fluoropyridines exhibit significantly higher reactivity in subsequent SNAr reactions. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

The choice of fluoride source is crucial for the success of this transformation. Common reagents include alkali metal fluorides like cesium fluoride (CsF) used in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com In some cases, the nitro group, which is a powerful electron-withdrawing group, can also serve as an effective leaving group in nucleophilic aromatic substitutions on the pyridine ring, offering an alternative to halogenated precursors. mdpi.comresearchgate.net The preparation of these halogenated or nitrated pyridine precursors, however, can require harsh conditions, such as using neat phosphorus oxyhalides (POX₃) at high temperatures. nih.govacs.org

Direct C-H fluorination has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized substrates. A notable and broadly applicable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF₂). nih.govresearchgate.net This reaction proceeds at ambient temperature, often within an hour, and demonstrates exclusive selectivity for fluorination at the C-2 position, adjacent to the ring nitrogen. nih.govresearchgate.net The mild conditions of this method make it suitable for the late-stage fluorination of complex molecules, including medicinally important compounds. nih.govresearchgate.net

The mechanism of this AgF₂-mediated fluorination is thought to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.netpkusz.edu.cn The regioselectivity is influenced by the electronic properties of the pyridine ring; more basic or electron-rich pyridines tend to react more readily. acs.orgthieme-connect.com For 3-substituted pyridines, fluorination with AgF₂ often occurs with high selectivity at the 2-position, especially when the substituent is a halo, alkoxy, cyano, or trifluoromethyl group. nih.govacs.org However, pyridines with multiple electron-withdrawing groups may react in lower yields. acs.org Other electrophilic fluorinating reagents, such as Selectfluor, have also been employed for the regioselective fluorination of pyridine derivatives, particularly in aqueous conditions. acs.org

An alternative to direct fluorination of a pre-formed pyridine ring is the construction of the ring system with the fluorine atom already incorporated or the final aromatization of a fluorinated precursor. The oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs) is a versatile and highly accessible method for preparing a wide variety of substituted pyridines. growingscience.comjcbsc.orgmdpi.com This strategy involves the initial synthesis of a 1,4-DHP, which can be achieved through multicomponent reactions like the Hantzsch synthesis, followed by an oxidation step to yield the aromatic pyridine ring. growingscience.commdpi.com This approach allows for the introduction of various substituents prior to the final aromatization step.

Cyclization reactions represent another fundamental strategy for forming the pyridine ring. numberanalytics.com These reactions involve the formation of a ring structure from a linear precursor through the creation of new bonds between atoms within the molecule. numberanalytics.com For instance, pyridinium (B92312) salts can act as precursors to pyridinium ylides, which can then undergo cycloaddition reactions to build complex heterocyclic systems. researchgate.net Specific cyclization strategies can be designed to incorporate a fluorine atom into the final pyridine structure, providing a convergent route to fluoropyridines. mdpi.com

Functionalization and Derivatization Routes to Introduce the Methyl and Nitrile Moieties

To complete the synthesis of this compound, the methyl and nitrile groups must be introduced at the C-5 and C-3 positions, respectively. The methods for installing these groups can vary widely, from classical multi-step sequences to modern direct functionalization techniques.

The introduction of a methyl group onto a pyridine ring can be achieved through various methods. One process involves the reaction of pyridine compounds with a methylating agent, such as methanol, in the presence of a nickel and nickel oxide catalyst to substitute a hydrogen atom. google.com

The nitrile group, which defines the "nicotinonitrile" core, is typically located at the 3-position of the pyridine ring. Classical methods for its synthesis often start from nicotinic acid (pyridine-3-carboxylic acid). These methods include the dehydration of the corresponding nicotinamide (B372718) using a dehydrating agent like phosphorus pentoxide, or the reaction of a 3-pyridinesulfonic acid salt with sodium cyanide. orgsyn.org Another route involves the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org More recent developments have focused on direct C-H cyanation, although methods for the C-3 selective cyanation of pyridines remain relatively rare. researchgate.net

One-Pot and Multicomponent Synthesis Strategies for Substituted Nicotinonitriles

To enhance synthetic efficiency, reduce waste, and save time, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs). youtube.com These strategies combine multiple reaction steps into a single, continuous process without isolating intermediate compounds. youtube.comnih.gov MCRs are particularly powerful for rapidly building molecular complexity from simple, readily available starting materials. nih.govnih.gov

Several MCRs have been developed for the synthesis of substituted pyridines and nicotinonitriles. A copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297) can produce disubstituted nicotinonitriles. researchgate.net The proposed mechanism involves a sequence of a Knoevenagel-type condensation, imine formation, and a 6π-azaelectrocyclization followed by aromatization. researchgate.netthieme-connect.com Such multicomponent strategies offer a modular and efficient route to diversely functionalized pyridines, which are highly valuable in drug discovery. thieme-connect.com While many MCRs exist for constructing pyridine rings, integrating regioselective fluorination into these one-pot sequences remains a significant and ongoing challenge.

Green Chemistry Principles Applied to the Synthesis of Fluorinated Nicotinonitriles

Applying the principles of green chemistry to the synthesis of fluorinated compounds is a critical goal for both academic and industrial research. dovepress.com This involves developing methods that are safer, more energy-efficient, and generate less waste.

Key areas of progress include the use of more environmentally benign solvents and catalysts. For example, a method for C-H fluorination has been reported that can be carried out in pure water at room temperature, promoted by pyridine N-oxyl radicals. rsc.org Microwave-assisted synthesis is another tool of green chemistry that can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of purification steps and minimizing solvent use. researchgate.net

In the context of fluorination, a major green chemistry objective is to use low-cost and less hazardous nucleophilic fluoride sources, such as alkali metal fluorides, and to improve the atom economy of the reactions. dovepress.com Efforts are underway to develop catalytic systems that can achieve efficient fluorination under mild conditions, avoiding the stoichiometric use of hazardous or expensive reagents and minimizing the production of toxic byproducts. eurekalert.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro-Pyridine Moiety

The presence of a fluorine atom at the 2-position of the pyridine ring, which is inherently electron-deficient, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction is further activated by the electron-withdrawing nitrile group at the 3-position.

General Mechanistic Pathways and Reaction Kinetics

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, and typically rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. masterorganicchemistry.com

The general pathway can be illustrated as follows:

Step 1: Nucleophilic Addition Nu- + this compound → [Meisenheimer Complex]-

Step 2: Elimination of Fluoride [Meisenheimer Complex]- → Substituted Product + F-

The kinetics of SNAr reactions are significantly influenced by the stability of the Meisenheimer complex. The electron-withdrawing nitrile group at the 3-position plays a crucial role in stabilizing this intermediate through resonance, thereby accelerating the reaction. wikipedia.orgbyjus.com The rate of reaction is also dependent on the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for this compound is not extensively documented, studies on analogous 2-fluoropyridines show that strong nucleophiles and polar aprotic solvents generally lead to faster reaction rates. acs.org

Influence of Electronic and Steric Factors on SNAr Selectivity and Efficiency

The selectivity and efficiency of SNAr reactions on this compound are dictated by the electronic and steric effects of the substituents on the pyridine ring.

Electronic Factors: The fluorine atom at the C-2 position is the most common site for nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. The order of reactivity for halogens in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com The nitrile group at the C-3 position strongly activates the C-2 position for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgbyjus.com The methyl group at the C-5 position has a modest electron-donating effect through hyperconjugation, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its influence is generally outweighed by the powerful activating effects of the ring nitrogen and the nitrile group.

Steric Factors: The methyl group at the 5-position does not significantly hinder the approach of nucleophiles to the 2-position, allowing for efficient substitution to occur at this site.

The interplay of these factors results in a high degree of selectivity for substitution at the 2-position of this compound.

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

For this compound, the fluorine atom and the nitrile group can potentially act as directing groups. However, the high reactivity of the C-2 position towards nucleophilic addition from organolithium reagents can complicate DoM strategies. Careful selection of the organolithium base and reaction conditions is crucial to favor deprotonation over addition. While the fluorine atom is considered a moderate directing group, and the nitrile group a weaker one, their combined influence could direct metalation to the C-4 position. organic-chemistry.org Following successful lithiation at the C-4 position, a wide variety of electrophiles can be introduced to further functionalize the pyridine ring.

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations, leading to the synthesis of diverse heterocyclic systems and other functionalized molecules.

Cycloaddition Reactions and Heterocycle Annulation

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct new heterocyclic rings. For instance, [3+2] cycloaddition reactions with azides can yield tetrazole derivatives, while reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. While specific examples with this compound are not widely reported, the general reactivity of nitriles in such transformations is well-established. mdpi.com

Furthermore, the nitrile group can be a key component in heterocycle annulation strategies. For example, reaction with dinucleophiles can lead to the formation of fused heterocyclic systems. The reactivity of the nitrile group in these reactions can be enhanced by the electron-withdrawing nature of the fluoropyridine ring.

Derivatization via Reduction, Oxidation, and Hydrolysis

The nitrile group can be readily transformed into other functional groups through reduction, oxidation, and hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides a route to aminomethyl-substituted pyridines, which are valuable building blocks in medicinal chemistry.

Oxidation: While direct oxidation of the nitrile group is less common, it can be converted to an amide and subsequently to a carboxylic acid.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This two-step process first involves the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. This allows for the introduction of a carboxylic acid functionality at the 3-position of the pyridine ring, opening up further avenues for derivatization.

Reactivity at the Methyl Group: Side-Chain Functionalization

The methyl group at the 5-position of the pyridine ring serves as a handle for various side-chain functionalization reactions. The reactivity of this group is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the fluorine and cyano substituents.

Research into the reactivity of methyl groups on pyridine rings indicates that they can undergo several transformations, including oxidation and halogenation. For instance, the oxidation of methyl aromatic hydrocarbons can be catalyzed by N-alkyl pyridinium salts, yielding corresponding carboxylic acids. rsc.org The efficiency of this oxidation is sensitive to other substituents on the ring; electron-donating groups tend to increase the conversion rate, while electron-withdrawing groups, such as a cyano group, may decrease it. rsc.org In the case of this compound, the electron-withdrawing nature of the fluoro and cyano groups would likely make the oxidation of the methyl group more challenging compared to simpler picolines.

Side-chain halogenation is another key functionalization pathway. The reaction of 3-methylpyridine (B133936) with hydrogen fluoride and chlorine can lead to the formation of 3-(trifluoromethyl)pyridine, demonstrating that the methyl group can be exhaustively fluorinated. google.com Similarly, chlorination of methylpyridines can occur at the side chain, although this often competes with ring halogenation and can lead to product mixtures. youtube.com The specific conditions, such as the presence of radical initiators or strong acids, can direct the selectivity towards either side-chain or ring halogenation. youtube.com For this compound, radical conditions would likely favor halogenation at the methyl group, creating a reactive benzyl-type halide ready for further nucleophilic substitution.

Radical and Electrophilic Reactions of the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is further intensified in this compound by the presence of the electron-withdrawing fluorine and cyano groups. Electrophilic attack on pyridines generally occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. nih.gov In this specific molecule, the 3-position is blocked by the nitrile, leaving the C4 and C6 positions as potential sites for substitution, albeit under forcing conditions.

Radical reactions, however, offer a more viable path for functionalizing the pyridine core. The Minisci reaction, a classical method for alkylating electron-deficient heteroarenes, proceeds via the addition of a radical to the protonated pyridine ring. nih.gov More recent photoredox-catalyzed methods have expanded the scope of radical additions, allowing for the formation of pyridyl radicals from halopyridines, which can then react with various alkenes. nih.gov This suggests that a bromo- or iodo-analogue of this compound could be a precursor for generating a pyridyl radical at the 2-position for subsequent C-C bond formation. Studies on polyfluoroarenes show that they readily undergo reactions with a wide range of radicals, often leading to substitution of a fluorine atom or dimerization of intermediate radical σ-complexes. fluorine1.ru

Direct C-H functionalization of pyridines is an area of active research. The fluorination of pyridines with reagents like silver(II) fluoride (AgF₂) has been shown to be selective for the position adjacent to the nitrogen (C2 or C6). nih.govacs.org For 3,5-disubstituted pyridines, the selectivity of fluorination can be poor, but certain directing groups can enhance it. acs.org

Transition Metal-Catalyzed Transformations of Fluorinated Nicotinonitriles

The carbon-fluorine bond at the 2-position and other sites on the this compound ring are valuable points for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide. wikipedia.orglibretexts.orgyoutube.com While the C-F bond is strong, its activation for cross-coupling is possible, particularly in electron-deficient systems. nih.govmdpi.comchemrxiv.org However, it is more common to first convert the fluoropyridine to a more reactive halopyridine (e.g., chloro- or bromo-). For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently to give novel pyridine derivatives. nih.gov This indicates that a 2-bromo or 2-chloro analogue of this compound would be a highly effective substrate for Suzuki-Miyaura coupling reactions to introduce aryl or vinyl groups at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org It has become a cornerstone for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction is applicable to a wide range of heterocyclic halides, including 2-bromopyridines, which can be coupled with volatile amines in a practical manner. nih.gov Similar to the Suzuki reaction, the reactivity of this compound in Buchwald-Hartwig amination would be significantly enhanced by converting the fluorine at the 2-position to a bromine or iodine. Selective amination at different positions on a dihalopyridine can be achieved by tuning the reaction conditions. researchgate.net

The table below summarizes representative conditions for these key transition metal-catalyzed reactions on related pyridine substrates.

| Reaction Type | Substrate Example | Catalyst/Ligand | Base | Solvent | Product Type | Ref |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine | nih.gov |

| Suzuki Coupling | 2-Pyridyl Carbamoyl Fluoride | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Pyridyl Amide | nih.gov |

| Buchwald-Hartwig | 2-Fluoropyridine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 2-Aminopyridine | researchgate.net |

| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 2-(Secondary/Tertiary)aminopyridine | nih.gov |

| C-F Activation | 2-Fluoropyridine | [Ni(iPrPN)(COD)] | - | - | Pyridine (Hydrodefluorination) | chemrxiv.org |

Applications in Complex Molecule Synthesis and Pharmaceutical Research

2-Fluoro-5-methylnicotinonitrile as a Strategic Building Block in Organic Synthesis

This compound serves as a crucial intermediate and starting material in the synthesis of a wide array of complex organic molecules. Its unique arrangement of a fluorine atom, a methyl group, and a nitrile function on a pyridine (B92270) ring makes it a versatile building block for constructing intricate molecular architectures.

Precursor to Fused Heterocyclic Systems (e.g., Pyrazopyridines, Naphthyridines)

The reactivity of the nitrile and fluoro groups on the pyridine ring of this compound allows for its use in cyclization reactions to form fused heterocyclic systems. These systems are prevalent in many biologically active compounds.

For instance, it is a key precursor in the synthesis of various substituted pyrazopyridines . The synthesis often involves the reaction of the nitrile group with a hydrazine (B178648) derivative, followed by an intramolecular cyclization that can be influenced by the activating effect of the adjacent fluorine atom.

Similarly, naphthyridines , another important class of fused heterocycles, can be synthesized using this compound. nih.gov The synthetic strategy may involve a condensation reaction followed by a cyclization step, where the fluorine atom acts as a good leaving group to facilitate ring closure. nih.gov The Skraup reaction and its modifications are common methods for synthesizing 1,5-naphthyridine (B1222797) derivatives from appropriately substituted aminopyridines. nih.govmdpi.com Palladium-mediated cross-coupling reactions, such as the Suzuki coupling, have also been employed to construct substituted 1,5-naphthyridine systems. nih.govmdpi.com

Role in the Construction of Diverse Pharmaceutical Scaffolds

The chemical functionalities of this compound make it an ideal starting point for the assembly of various pharmaceutical scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to introduce a variety of functional groups. The fluorine atom can be displaced by nucleophiles in SNAr reactions, allowing for the introduction of diverse substituents.

This versatility has been exploited in the creation of libraries of compounds for drug discovery programs. The ability to readily modify the core structure of this compound allows medicinal chemists to systematically explore the structure-activity relationships of new chemical entities.

Integration into Active Pharmaceutical Ingredient (API) Synthesis Pathways

The structural motifs derived from this compound are found in several active pharmaceutical ingredients (APIs). Its incorporation into synthetic routes is often a key step in the total synthesis of these drugs.

Synthesis of Fluoroquinolone Antibiotics and Related Analogs

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. sruc.ac.ukijbpas.com The core structure of many fluoroquinolones features a fused ring system that can be constructed using intermediates derived from this compound. The fluorine atom at the 6-position of the quinolone ring is crucial for the antibacterial activity of these drugs. Synthetic strategies often involve the cyclization of a substituted aminopyridine derivative, where the fluorine and methyl groups of the initial building block are incorporated into the final quinolone structure. quimicaorganica.org The development of green chemistry approaches for fluoroquinolone synthesis aims to use more environmentally friendly catalysts and solvents to improve efficiency and reduce waste. sruc.ac.uk

Development of Kinase Inhibitors and Other Biologically Active Compounds

Kinase inhibitors are a significant class of targeted cancer therapies. mdpi.comnih.gov The pyridine ring is a common scaffold in many kinase inhibitors, and derivatives of this compound have been utilized in their synthesis. The strategic placement of substituents on the pyridine ring, facilitated by the reactivity of the starting material, allows for the fine-tuning of the inhibitor's potency and selectivity. nih.gov For example, benzoxazepinones, which act as potent and selective kinase inhibitors, can be synthesized from 2-fluoro-5-methylbenzoic acid amides, which are derivatives of this compound. ossila.com The development of fluorescent kinase inhibitors allows for simultaneous cancer bioimaging and therapy. mdpi.com

Structure-Activity Relationship (SAR) Studies Derived from this compound Modifications

The ease with which this compound can be chemically modified makes it an excellent tool for structure-activity relationship (SAR) studies. By systematically altering the substituents on the pyridine ring, researchers can probe the molecular interactions between a drug candidate and its biological target.

For instance, in the development of antifungal agents, SAR studies on nicotinamide (B372718) derivatives have shown that specific substitutions are crucial for their activity. mdpi.com Similarly, in the development of GPR41 modulators, modifications to the aryl group attached to a core structure have been shown to be pivotal in regulating the compound's activity. nih.gov The insights gained from these studies are invaluable for the rational design of more potent and selective drugs. The investigation of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists also highlights the importance of detailed SAR studies. nih.gov

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Findings |

| Pyrazopyridines | Synthesis of Fused Heterocycles | Efficient cyclization pathways from this compound. |

| Naphthyridines | Synthesis of Fused Heterocycles | Versatile precursor for various substituted naphthyridines. nih.govmdpi.com |

| Fluoroquinolones | Antibacterial Agents | The fluorine atom is critical for antibacterial potency. sruc.ac.ukijbpas.comquimicaorganica.org |

| Kinase Inhibitors | Anticancer Agents | The pyridine scaffold is a key component for inhibitor binding. mdpi.comnih.gov |

| Nicotinamide Derivatives | Antifungal Agents | Specific substitutions are essential for antifungal activity. mdpi.com |

Design and Synthesis of Molecular Probes and Imaging Agents (e.g., ¹⁸F-labeled compounds)

The unique properties of the fluorine atom, particularly the stable isotope ¹⁹F and the positron-emitting radioisotope ¹⁸F, have made fluorinated organic molecules indispensable in pharmaceutical research and medical imaging. The introduction of fluorine into a molecule can significantly alter its biological properties, and the use of ¹⁸F has been pivotal in the advancement of Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. thno.orgnih.gov this compound serves as a valuable scaffold in the development of sophisticated molecular probes and imaging agents, primarily due to the strategic placement of its fluorine atom, which allows for radio-labeling.

The design of ¹⁸F-labeled compounds for PET imaging hinges on several key factors, including the ability to cross biological barriers like the blood-brain barrier, exhibit high binding affinity and selectivity for the biological target, and possess favorable kinetics and metabolic stability. biorxiv.org The ¹⁸F isotope is favored for PET due to its convenient half-life of approximately 110 minutes, which allows for synthesis, purification, and imaging, as well as its low positron energy, which contributes to higher resolution images. thno.org

The synthesis of these imaging agents often involves the late-stage introduction of the ¹⁸F isotope into a precursor molecule. A common method for this is nucleophilic aromatic substitution (SNAr), where an electron-withdrawing group activates the aromatic ring, facilitating the displacement of a leaving group by [¹⁸F]fluoride. nih.govnih.gov The nitrile and pyridine nitrogen in this compound and related structures can serve as activating groups for such a reaction.

A notable example that illustrates the utility of a closely related structure is the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a potential PET tracer for imaging voltage-gated potassium (K⁺) channels. biorxiv.org Demyelination in neurological diseases like multiple sclerosis exposes these channels, making them a viable imaging target. biorxiv.org The synthesis of [¹⁸F]5Me3F4AP was achieved through an isotope exchange method starting from 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide. biorxiv.org This process highlights a common strategy in radiochemistry, where a non-radioactive fluorinated precursor is used to produce the ¹⁸F-labeled analog.

Research Findings on a Related ¹⁸F-Labeled Imaging Agent

The development of [¹⁸F]5Me3F4AP showcases the potential of methyl-fluoro-pyridine scaffolds in PET imaging. Research has demonstrated that this tracer effectively penetrates the blood-brain barrier and exhibits kinetics comparable to its predecessor, [¹⁸F]3F4AP, making it a promising candidate for neuroimaging. biorxiv.org The rationale for developing a methylated analog like [¹⁸F]5Me3F4AP stems from the aim to improve metabolic stability, a critical factor for in vivo imaging agents. biorxiv.org

| Compound | Precursor | Labeling Method | Target | Potential Application |

|---|---|---|---|---|

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | 3-fluoro-5-methyl-4-nitropyridine N-oxide | Isotope Exchange & Hydrogenation | Voltage-gated K⁺ channels | PET imaging of demyelination in neurological disorders |

| [¹⁸F]F-PEB | N/A | N/A | Metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) | PET imaging of the central nervous system |

| 2-[¹⁸F]Fluoro-A-85380 | N/A | N/A | Nicotinic acetylcholine (B1216132) receptors | Noninvasive imaging of nicotinic acetylcholine receptors |

The synthesis and evaluation of such tracers provide a roadmap for the potential applications of this compound. The nitrile group in this compound could be chemically modified or used as a reactive handle for bioconjugation after the introduction of the ¹⁸F label. For instance, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for linking the imaging agent to other molecules of interest.

Furthermore, the principles of nucleophilic aromatic substitution for ¹⁸F-labeling are broadly applicable. For a substrate to be viable for labeling via SNAr, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. nih.gov This makes fluorinated pyridines and similar heterocycles attractive precursors for the synthesis of PET radiopharmaceuticals. The development of radiolabeled compounds derived from scaffolds like this compound is a testament to the synergy between synthetic organic chemistry and nuclear medicine in creating powerful tools for research and diagnostics.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes for Fluorinated Nicotinonitriles

The synthesis of fluorinated nicotinonitriles, including 2-Fluoro-5-methylnicotinonitrile, often relies on multi-step processes that may involve harsh reagents and generate significant waste. A prominent emerging trend is the development of more efficient and sustainable synthetic methodologies. Future research will likely focus on:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in the synthetic sequence. This approach offers greater flexibility and efficiency, allowing for the diversification of molecular scaffolds before the challenging fluorination step.

Catalytic Methods: The use of transition-metal catalysts for C-F bond formation is a rapidly advancing area. Research into novel catalysts that can selectively fluorinate the pyridine (B92270) ring under mild conditions is crucial.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for hazardous reagents often used in fluorination. Applying flow chemistry to the synthesis of this compound could lead to safer and more efficient production.

Biocatalysis: The use of enzymes, or "fluorinases," for the selective fluorination of organic molecules is a growing field of interest. ijournals.cn While still in its early stages, the development of engineered enzymes for the synthesis of fluorinated heterocycles represents a long-term goal for sustainable chemistry.

A comparison of traditional and emerging synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Fluorinated Nicotinonitriles

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Halex Reaction | Nucleophilic substitution of a chloro- or bromo-precursor with a fluoride (B91410) source. | Well-established, uses readily available starting materials. | Often requires harsh conditions, can have limited scope. |

| Late-Stage Fluorination | Introduction of fluorine at a late step in the synthesis. | Increases synthetic flexibility, allows for rapid analogue synthesis. | Can be challenging to achieve regioselectivity. |

| Catalytic Fluorination | Use of transition metal catalysts for C-F bond formation. | Milder reaction conditions, potential for high selectivity. | Catalyst development is ongoing, can be expensive. |

| Flow Chemistry | Reactions are performed in a continuous flowing stream. | Improved safety, scalability, and control. | Requires specialized equipment and process optimization. |

| Biocatalysis | Use of enzymes for fluorination. | High selectivity, environmentally benign. | Limited number of known fluorinases, enzyme engineering is complex. ijournals.cn |

Advanced Computational Design for Novel Derivatives with Tuned Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in the design of new molecules. mdpi.com For derivatives of this compound, computational methods can predict key properties and guide synthetic efforts. Future trends in this area include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure of this compound and its derivatives. mdpi.com This can help predict reactivity, stability, and spectroscopic properties.

Molecular Docking and Dynamics: For potential pharmaceutical applications, computational docking can predict how derivatives might bind to biological targets like enzymes or receptors. mdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions over time.

Machine Learning and AI: The use of artificial intelligence to screen virtual libraries of compounds and predict their properties is an emerging trend. This can accelerate the discovery of new derivatives with desired characteristics without the need for extensive synthesis and testing.

Exploration of New Applications in Materials Science and Agrochemical Development

The unique properties imparted by the fluorine atom, such as increased thermal stability and altered electronic properties, make fluorinated compounds attractive for various applications. numberanalytics.com

Materials Science: Fluorinated organic molecules are being explored for use in advanced materials. rsc.orgman.ac.uk The introduction of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Future research could investigate the potential of polymers and oligomers derived from this compound for these applications. The strong C-F bond can also contribute to the thermal and chemical stability of materials. numberanalytics.com

Agrochemical Development: Fluorine is a common element in modern agrochemicals, where it can enhance biological activity and metabolic stability. nih.govresearchgate.netnumberanalytics.com Nicotinonitrile-based structures are known to have insecticidal properties. Research into derivatives of this compound could lead to the development of new pesticides with improved efficacy, selectivity, and environmental profiles. bohrium.com The presence of fluorine can block sites of metabolic degradation, potentially leading to a longer-lasting effect. researchgate.net

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Key Properties Conferred by Fluorine |

|---|---|---|

| Materials Science | Organic Electronics (OLEDs, OFETs) | Modified electronic properties, enhanced stability. rsc.org |

| High-Performance Polymers | Increased thermal and chemical resistance. numberanalytics.com |

| Agrochemicals | Insecticides, Fungicides | Enhanced biological activity, increased metabolic stability. nih.govresearchgate.net |

Bioisosteric Strategies and Fluorine Effects in Drug Discovery Beyond Nicotinonitrile Derivatives

In medicinal chemistry, the replacement of a hydrogen atom or a functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. cambridgemedchemconsulting.comwikipedia.org This strategy is often used to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate.

The fluorine atom is a common bioisostere for hydrogen. cambridgemedchemconsulting.comtandfonline.com Its small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the electronic properties of a molecule. tandfonline.com This can lead to:

Improved Metabolic Stability: Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can block this metabolic pathway, increasing the drug's half-life. tandfonline.comnews-medical.net

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, and the electronic changes can modulate pKa, affecting a molecule's binding and solubility. tandfonline.comnih.gov

Altered Bioavailability: The increased lipophilicity of fluorinated compounds can improve their ability to cross cell membranes. nih.gov

The this compound scaffold can serve as a starting point for the design of new bioactive molecules using bioisosteric replacement strategies. For instance, the nitrile group could be replaced with other functionalities to probe interactions with different biological targets. The understanding of fluorine's effects in this context is crucial for the rational design of new therapeutic agents. eurekaselect.comchemistryworld.com

Q & A

Q. What are the environmental implications of this compound degradation, and how can its persistence be mitigated?

- Ecotoxicology : Fluorinated nitriles may hydrolyze to fluorinated carboxylic acids, which persist in aquatic systems. Test biodegradability via OECD 301F and employ photocatalytic degradation (TiO/UV) to break C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.